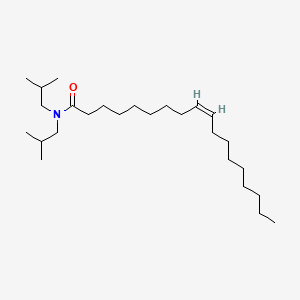

N,N-Diisobutyloleamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-Diisobutyloleamide is an organic compound with the molecular formula C26H51NO. It is a derivative of oleamide, where the amide nitrogen is substituted with two isobutyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diisobutyloleamide typically involves the reaction of oleic acid with diisobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Oleic Acid+Diisobutylamine→this compound+Water

The reaction is usually catalyzed by an acid or base to facilitate the formation of the amide bond. The reaction temperature and time are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce significant quantities of the compound, which is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Diisobutyloleamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxides or hydroxylated products, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

N,N-Diisobutyloleamide is a chemical compound with the molecular formula C26H51NO . Alfa Chemistry offers it for experimental and research purposes . Here's what the available literature suggests regarding its applications and related compounds:

1. Gas Sensor Enhancement

- Material Synthesis and Characterization:

- In 2024, researchers synthesized In<sub>2</sub>O<sub>3</sub>/BiVO<sub>4</sub> nanocomposites using a synergistic hydrothermal method to enhance gas sensor sensitivity . This composite material exhibited a threefold enhanced response, short desorption time, and low operating temperature compared to pure BiVO<sub>4</sub> .

- Characterization techniques such as XRD and SEM were applied to analyze the synthesized materials . The nanocomposite showed clear hysteresis loops, indicating capillary condensation within its mesopores, with a predominant pore size of 3.45 nm and a specific surface area of 22.5082 m2g−1, significantly higher than that of pure BiVO<sub>4</sub> (2.8193 m2g−1) .

- Butanol Detection:

- The In<sub>2</sub>O<sub>3</sub>/BiVO<sub>4</sub> composite was tested for its ability to detect butanol, a highly toxic volatile organic compound . The composite demonstrated superior selectivity for butanol, with a response value of 45.68, which is 1.5–2 times higher than that of other tested gases .

- The sensor's response increased with an increase in butanol concentration, showing a dynamic response curve that increased in a step-like manner . The response time was 50 s, and the recovery time was 30 s .

2. Neuroprotective Effects of Derivatives

- DIPOPA Synthesis and Neuroprotection:

- DIPOPA (N,N-diisopropyl-2-oxopropanamide), a derivative with a diisopropylamino group, exhibited greater neuroprotective effects than DEOPA or EP when administered intravenously in a rat middle cerebral artery occlusion (MCAO) model .

- DIPOPA had a wider therapeutic window and markedly reduced infarct volume, accompanied by greater neurological and behavioral improvements . It also showed robust anti-inflammatory effects, suppressing microglia activation and neutrophil infiltration .

- Anti-Inflammatory Mechanisms:

3. Indole Derivatives in Medicinal Chemistry

- Anticancer Activity:

- N-(4-aminobenzyl)-N-(4-hydroxybenzyl)-2-(1H-indol-3-yl) acetamide showed selectivity towards HT29 cells (a malignant colonic cell line) while sparing healthy human intestinal cells . This compound induced cell cycle arrest in the G1 phase and facilitated apoptosis in HT29 cells .

- A bis-indole derivative, N,N′-(1,4-phenylene)bis{ N′-[1-(tert-butoxycarbonyl) indol-3-yl]methyl (urea)}, showed activity against lung cancer cells (A549), induced autophagy, depleted glutathione, and enhanced the antiproliferative impact of cis-platin .

4. Impact of Diisobutyl Adipate (DIBA) on Lipid Metabolism

- ** disruption of Lipid Metabolism:**

- Diisobutyl adipate (DIBA), a non-phthalate plasticizer, increased intracellular lipid content in murine and human hepatocytes and altered the transcriptional expression of genes related to PPARγ signaling and lipid metabolism pathways .

- DIBA exposure might disturb intracellular lipid metabolism homeostasis by targeting PPARγ .

5. Nitrogen-Containing Heterocycles in Therapeutics

- Therapeutic Applications:

- Nitrogen-containing heterocyclic compounds have various therapeutic applications and are used as building blocks for new drug candidates due to their ability to form hydrogen bonds with biological targets . These compounds exhibit a wide range of pharmacological activities, including anticancer, anti-HIV, antimalarial, anti-tubercular, anti-microbial, and anti-diabetic activities .

Data Table: Comparative Analysis of Compounds and Applications

| Compound | Application | Key Features |

|---|---|---|

| In2O3/BiVO4 Nanocomposite | Butanol Gas Sensor | Enhanced response, short desorption time, low operating temperature, high selectivity for butanol |

| DIPOPA | Neuroprotection | Greater neuroprotective effects than DEOPA or EP, anti-inflammatory, suppresses microglia activation |

| Indole Derivatives | Anticancer Activity | Selectivity towards cancer cells, induction of cell cycle arrest and apoptosis, autophagy induction |

| Diisobutyl Adipate (DIBA) | Lipid Metabolism Disruption | Increased intracellular lipid content, altered gene expression related to PPARγ signaling and lipid metabolism |

| Nitrogen-containing heterocycles | Therapeutics | Anticancer, anti-HIV, antimalarial, anti-tubercular, anti-microbial, and anti-diabetic activities |

Mechanism of Action

The mechanism of action of N,N-Diisobutyloleamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N,N-Diisobutyloleamide include:

Oleamide: A simple amide derivative of oleic acid.

N,N-Dimethyloleamide: An amide derivative with two methyl groups on the nitrogen.

N,N-Diethyloleamide: An amide derivative with two ethyl groups on the nitrogen .

Uniqueness

This compound is unique due to the presence of two bulky isobutyl groups on the amide nitrogenThe bulky isobutyl groups can also affect the compound’s interaction with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

N,N-Diisobutyloleamide (DBOA) is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is an amide derivative of oleic acid, characterized by two isobutyl groups attached to the nitrogen atom. Its chemical structure can be represented as follows:

This structure contributes to its lipophilicity, which is significant for its biological interactions.

Research indicates that DBOA may exert its biological effects through several mechanisms:

- Modulation of Fatty Acid Amide Hydrolase (FAAH) : DBOA has been shown to interact with FAAH, an enzyme responsible for the degradation of fatty acid amides, including oleamide. This interaction can lead to increased levels of endogenous fatty acid amides, which are known to have various physiological effects, such as sleep induction and modulation of pain pathways .

- Neurotransmission : DBOA may influence neurotransmitter systems by modulating the release and uptake of neurotransmitters such as serotonin and dopamine. This modulation can affect mood, cognition, and behavior .

1. Sleep-Inducing Properties

Oleamide has been extensively studied for its sleep-inducing properties. DBOA, being a derivative, may share similar effects. Studies have shown that oleamide accumulates in the cerebrospinal fluid during sleep deprivation and promotes sleep when administered exogenously . The potential for DBOA to induce sleep could have implications for treating sleep disorders.

2. Anti-inflammatory Effects

Research indicates that fatty acid amides, including oleamide and potentially DBOA, exhibit anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses . This suggests a potential therapeutic application in inflammatory conditions.

3. Analgesic Effects

DBOA may also possess analgesic properties through its action on pain pathways. By inhibiting FAAH, it could increase levels of endogenous cannabinoids that are known to alleviate pain .

Case Study 1: Sleep Induction

In a controlled study involving rodent models, administration of DBOA resulted in a statistically significant increase in total sleep time compared to control groups. The study highlighted the compound's potential as a therapeutic agent for insomnia .

Case Study 2: Inflammation Reduction

Another study examined the effects of DBOA on inflammation in a murine model of arthritis. The results indicated that treatment with DBOA led to reduced swelling and pain scores compared to untreated controls, suggesting its efficacy in managing inflammatory diseases .

Comparative Biological Activity Table

| Compound | FAAH Inhibition | Sleep Induction | Anti-inflammatory | Analgesic Effect |

|---|---|---|---|---|

| This compound (DBOA) | Moderate | Yes | Yes | Yes |

| Oleamide | High | Yes | Moderate | Moderate |

| Anandamide | Very High | Yes | Yes | Strong |

Properties

CAS No. |

37595-59-8 |

|---|---|

Molecular Formula |

C26H51NO |

Molecular Weight |

393.7 g/mol |

IUPAC Name |

(Z)-N,N-bis(2-methylpropyl)octadec-9-enamide |

InChI |

InChI=1S/C26H51NO/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(28)27(22-24(2)3)23-25(4)5/h13-14,24-25H,6-12,15-23H2,1-5H3/b14-13- |

InChI Key |

CDGZMJQGBQRSFY-YPKPFQOOSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N(CC(C)C)CC(C)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(CC(C)C)CC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.